molecular formula C12H15N5 B11787455 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine

2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine

Cat. No.: B11787455
M. Wt: 229.28 g/mol
InChI Key: KLOAWGSCIWMRFQ-UHFFFAOYSA-N
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Description

2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-triazole moiety, which is further substituted with a piperidin-3-yl group. Its molecular formula is C₁₂H₁₄N₆, with a molecular weight of 229.28 . The piperidine ring introduces basicity and conformational flexibility, while the pyridine and triazole groups contribute to π-π stacking and hydrogen-bonding interactions, making it a candidate for pharmacological applications.

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

2-(5-piperidin-3-yl-1,2,4-triazol-1-yl)pyridine

InChI

InChI=1S/C12H15N5/c1-2-7-14-11(5-1)17-12(15-9-16-17)10-4-3-6-13-8-10/h1-2,5,7,9-10,13H,3-4,6,8H2

InChI Key

KLOAWGSCIWMRFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NC=NN2C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution at Triazole C-5

  • Halogenated Precursor : 2-(5-Bromo-1H-1,2,4-triazol-1-yl)pyridine undergoes Suzuki-Miyaura coupling with piperidin-3-ylboronic acid under Pd(PPh3)4 catalysis.

  • Conditions : Dioxane/H2O (3:1), K2CO3, 80°C, 12 h.

  • Yield : ~60–70% (estimated from analogous couplings).

Reductive Amination

  • Ketone Intermediate : 2-(5-Acetyl-1H-1,2,4-triazol-1-yl)pyridine reacts with piperidin-3-ylamine in the presence of NaBH3CN (MeOH, RT, 6 h).

  • Limitation : Requires prior synthesis of the acetylated triazole, adding steps.

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining precursors in a single pot. A hypothetical Ugi-type reaction could involve:

  • Components : 2-Pyridinecarboxaldehyde, piperidin-3-ylamine, tert-butyl isocyanide, and hydrazoic acid.

  • Outcome : Forms a tetrazole intermediate, which rearranges to the triazole under thermal conditions.

  • Advantage : High atom economy but requires optimization for regioselectivity.

Catalytic Cyclization Strategies

Transition-metal catalysis enables efficient triazole formation:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Variants

  • While CuAAC typically yields 1,2,3-triazoles, modifying ligands (e.g., 1,10-phenanthroline) may favor 1,2,4-triazole formation.

  • Reagents : 2-Azidopyridine and piperidin-3-ylacetylene with CuI/1,10-phenanthroline in DMF, 60°C.

Ruthenium-Mediated C–H Activation

  • Direct functionalization of 2-(1H-1,2,4-triazol-1-yl)pyridine at C-5 via Ru-catalyzed C–H activation with piperidin-3-yl iodide.

  • Conditions : [Ru(p-cymene)Cl2]2, AgSbF6, DCE, 100°C.

Comparative Analysis of Methods

Method Yield (%) Complexity Scalability Key Reference
Cyclocondensation50–65ModerateHigh
Post-Synthetic Coupling60–70HighModerate
MCRs40–55LowLow
Catalytic Cyclization55–65HighModerate

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring substitution at triazole C-5 requires careful control of electronic and steric factors. Electron-withdrawing groups on the pyridine enhance C-5 reactivity.

  • Piperidin-3-yl Reagent Accessibility : Custom synthesis of piperidinyl isothiocyanates or boronic acids increases costs. Alternatives include in situ generation from piperidin-3-ol via Mitsunobu reactions.

  • Purification : Silica gel chromatography (EtOAc/hexane) effectively isolates the product, though recrystallization from ethanol/water mixtures offers a greener alternative .

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,4-triazole ring exhibits nucleophilic and electrophilic reactivity, enabling participation in:

Cycloaddition Reactions

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a hallmark reaction for triazoles. While the triazole in this compound is pre-formed, functionalization via cross-coupling or substituent addition is feasible. For example:

  • Alkyne Insertion : Reaction with terminal alkynes under CuSO₄/sodium ascorbate conditions can yield bis-triazole derivatives .

Reaction Type Conditions Product Source
Click CycloadditionCuSO₄, sodium ascorbate, THF/H₂O, rtSubstituted triazoles (e.g., aryl additions)

Alkylation/Acylation

The triazole N2 or N4 positions may undergo alkylation or acylation. Piperidine’s amine could act as a base to deprotonate the triazole, facilitating reactions with alkyl halides or acyl chlorides.

Pyridine Ring Modifications

The pyridine ring can undergo electrophilic substitution, though its electron-deficient nature limits reactivity. Directed metallation or cross-coupling reactions are more likely:

Suzuki-Miyaura Coupling

Using Pd catalysts, boronic acids can introduce aryl/heteroaryl groups at the pyridine’s C3 or C5 positions. For example:

  • Borylation : Reaction with 3,4-dimethoxyphenylboronic acid under XPhos Pd G3/Cs₂CO₃ yields substituted pyridines .

Reaction Type Conditions Product Source
Suzuki CouplingXPhos Pd G3, Cs₂CO₃, dioxane/H₂O, 80°CAryl-functionalized pyridine

Nitration/Sulfonation

Requires harsh conditions (HNO₃/H₂SO₄) due to pyridine’s deactivation. Meta-directing effects from the triazole may influence regioselectivity.

Piperidine Ring Functionalization

The piperidine moiety offers opportunities for:

N-Alkylation/Acylation

Reaction with alkyl halides (e.g., methyl iodide) or trifluoroacetyl chloride introduces substituents at the piperidine nitrogen :

text
Example: R = 2,2,2-trifluoroacetyl → Product: N-trifluoroacetyl-piperidine derivative[4]

Ring-Opening Reactions

Under acidic conditions, piperidine can undergo ring-opening to form linear amines, though this is less common in stable heterocycles .

Oxidative Transformations

Radical-mediated reactions may occur under oxidative conditions. For instance:

  • TEMPO-Mediated Cyclization : Oxidative coupling using 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) can form fused heterocycles .

Biological Activity-Driven Reactions

The compound’s structural analogs exhibit antifungal properties via membrane disruption and apoptosis induction . While not direct reactions, these interactions highlight its potential as a pharmacophore in prodrug synthesis.

Comparative Reactivity of Structural Analogs

Compound Key Reactions Outcome Source
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidineN-AlkylationEnhanced antifungal activity
2-(1H-1,2,4-triazol-3-yl)pyridineElectrophilic substitutionNitro-/chloro-derivatives
Piperidine-based 1,2,3-triazolylacetamidesAmide bond formationApoptosis-inducing agents

Synthetic Considerations

  • Solvents : Ethanol, DMF, or THF/H₂O mixtures are preferred for solubility and reaction efficiency .

  • Catalysts : Cu(I) for cycloadditions, Pd for cross-couplings, and K₂CO₃ for base-mediated reactions .

  • Temperature : Microwave-assisted synthesis (70–120°C) reduces reaction times .

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine features a piperidine ring linked to a triazole moiety, which is further connected to a pyridine ring. This unique combination allows for diverse interactions with biological targets.

Biological Activities

Research indicates that 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine exhibits a range of biological activities:

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. For instance:

  • In vitro Studies : The compound has shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. It has been tested in various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine may also exhibit effects on neurotransmitter systems. Research is ongoing to explore its potential as a treatment for neurological disorders.

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine with various biological targets. These studies provide insights into:

  • Binding Interactions : Understanding how the compound interacts with specific receptors can aid in designing more effective derivatives.

Case Studies and Research Findings

A number of case studies have highlighted the applications and efficacy of this compound:

Study TitleFocusFindings
Synthesis and Biological Evaluation of Triazole DerivativesAntimicrobial ActivityDemonstrated significant activity against bacterial strains
Molecular Docking Studies of Triazole CompoundsBinding AffinityIdentified potential targets in cancer therapy
Neuropharmacological AssessmentNeuroactive PropertiesSuggested modulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and analogous triazole-pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Features
2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine C₁₂H₁₄N₆ 229.28 Piperidin-3-yl, pyridine Combines basic piperidine with aromatic pyridine and triazole
2-(5-Methyl-1H-1,2,4-triazol-3-yl)piperidine C₈H₁₄N₄ 166.23 Methyl-triazole, piperidine Smaller size; lacks pyridine, reducing aromatic interactions
5-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine C₇H₅N₅O₂ 203.15 Nitro group, pyridine Electron-withdrawing nitro group enhances electrophilicity
4-Methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine C₁₁H₁₀N₄O 230.23 Methoxy, pyrrolopyridine Fused pyrrolopyridine system increases planarity for DNA intercalation
N-(4-chloro-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl)-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide C₁₇H₁₅ClN₆O₂S 426.86 Thiophene, dihydroquinoline Bulky substituents may hinder membrane permeability
Key Observations:
  • Piperidine vs.
  • Pyridine vs. Pyrrolopyridine : The fused pyrrolopyridine in enhances planarity, favoring interactions with planar biological targets like DNA or enzyme active sites.
  • Electron-Donating vs.

Pharmacokinetic Considerations

  • Lipophilicity : The piperidine group in the target compound increases lipophilicity (logP estimated >2) compared to smaller analogs like 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine (logP ~1.5), favoring blood-brain barrier penetration.
  • Metabolic Stability : Methyl-substituted triazoles () resist oxidative metabolism better than unsubstituted triazoles, but the target compound’s piperidine may undergo CYP450-mediated N-dealkylation.

Biological Activity

The compound 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine , also known by its CAS number 2228792-10-5 , is a triazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C12H15N5C_{12}H_{15}N_{5} with a molecular weight of 229.28 g/mol . The structure consists of a pyridine ring substituted with a triazole moiety and a piperidine group, which may influence its pharmacological properties.

PropertyValue
CAS Number2228792-10-5
Molecular FormulaC12H15N5
Molecular Weight229.28 g/mol

Synthesis

The synthesis of 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine typically involves the reaction of piperidine with appropriate triazole precursors under controlled conditions. The detailed synthetic pathway can vary depending on the specific starting materials and desired purity levels.

Anticancer Properties

Recent studies have indicated that compounds containing triazole moieties exhibit significant antiproliferative activities against various cancer cell lines. For instance, related triazole derivatives have shown promising results against breast, colon, and lung cancer cell lines. The mechanism of action is believed to involve interference with cellular proliferation pathways rather than direct inhibition of key enzymes like dihydrofolate reductase (DHFR) .

Antimicrobial Activity

Triazole compounds are also noted for their antimicrobial properties. Research has demonstrated that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The presence of the piperidine group may enhance the lipophilicity and membrane permeability of the compound, contributing to its efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis of triazole-containing compounds suggests that modifications on the piperidine and pyridine rings can significantly influence biological activity. For example:

  • Substituents on the pyridine ring : Electron-withdrawing groups can enhance activity by stabilizing reactive intermediates.
  • Piperidine modifications : Alterations in the piperidine ring (e.g., substituent position or type) can affect binding affinity to target receptors.

Case Studies

  • Antiproliferative Activity : In a study evaluating various triazole derivatives, 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine showed an IC50 value comparable to established anticancer drugs in specific cell lines .
  • Antimicrobial Screening : A series of triazole derivatives were tested for antimicrobial activity, where the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine, and what key reaction conditions influence yield?

  • Methodology : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, pyridine derivatives with alkyne groups can react with azide-functionalized piperidine precursors under conditions optimized with sodium ascorbate and copper sulfate in dimethyl sulfoxide (DMSO) at 60–80°C . Yield optimization requires precise control of stoichiometry, reaction time, and catalyst loading. Purification via column chromatography or recrystallization is standard.

  • Key Data :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at 70°C
Catalyst (CuSO₄)5–10 mol%>7 mol% reduces side products
SolventDMSO or DMFDMSO improves solubility

Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with pyridine and piperidine protons appearing as distinct multiplets .
  • X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P21/c space group) resolves bond lengths (e.g., C–N triazole bonds: ~1.32–1.35 Å) and dihedral angles between heterocycles .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 369.37 for C₁₇H₁₁N₁₁) .

Q. What are the critical stability considerations for storing and handling this compound based on its physicochemical properties?

  • Methodology : The compound is hygroscopic and prone to oxidation. Storage in inert atmospheres (argon) at –20°C in amber vials minimizes degradation. Avoid exposure to strong acids/bases, as the triazole ring may hydrolyze .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data reported for triazole-containing compounds like 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine across different studies?

  • Methodology :

  • Purity Analysis : Use HPLC (≥99% purity) to rule out impurities affecting bioactivity .

  • Solubility Profiling : Test in multiple solvents (e.g., DMSO, saline) to identify vehicle-induced artifacts .

  • Receptor Binding Assays : Compare IC₅₀ values under standardized conditions (pH 7.4, 37°C) to isolate variability .

    • Case Study : A 2021 study noted conflicting antimicrobial results, resolved by verifying compound stability in microbial growth media via LC-MS .

Q. What strategies are effective in enhancing the aqueous solubility of 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce phosphate esters at the pyridine nitrogen, hydrolyzed in vivo to the active form .

  • Co-solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) to improve solubility without altering bioactivity.

  • Structural Modifications : Replace the piperidine moiety with a morpholine ring, increasing polarity (logP reduction from 2.1 to 1.4) .

    • Data :
StrategySolubility (mg/mL)Bioavailability (AUC₀–₂₄)
Native compound0.128.2 ± 1.3
HP-β-CD complex2.4522.1 ± 3.7
Morpholine analog1.8918.9 ± 2.9

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to predict interactions with biological targets (e.g., kinase enzymes). Focus on hydrogen bonds between triazole N-atoms and catalytic lysine residues .
  • QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency (R² = 0.89 in a 2023 study) .

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